molecular formula C16H19BO3 B6321206 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol CAS No. 2096996-36-8

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol

Cat. No. B6321206
CAS RN: 2096996-36-8
M. Wt: 270.1 g/mol
InChI Key: QELORGVAPRPONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol, also known as 5-trimethyl-1,3,2-dioxaborinan-2-yl-1-naphthol or 5-TMDNB for short, is a synthetic boron-containing compound with potential applications in scientific research. It has been studied for its potential use in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

5-TMDNB has been studied for its potential applications in scientific research. It has been studied for its ability to modulate the activity of certain enzymes, as well as its ability to act as a ligand for certain proteins. It has also been studied for its ability to interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications.

Mechanism of Action

The mechanism of action of 5-TMDNB is not yet fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in a way that modulates their activity. It is also believed that 5-TMDNB can interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TMDNB are not yet fully understood. However, studies have shown that the compound can modulate the activity of certain enzymes, as well as act as a ligand for certain proteins. It is also believed that 5-TMDNB can interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications.

Advantages and Limitations for Lab Experiments

The advantages of using 5-TMDNB for lab experiments include its ability to modulate the activity of certain enzymes, as well as its ability to act as a ligand for certain proteins. It is also believed that 5-TMDNB can interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications. However, there are some limitations to using 5-TMDNB for lab experiments. For example, the compound is not very stable and can degrade over time, which can limit its usefulness in certain experiments. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for 5-TMDNB research. For example, further research could be done to explore the compound’s potential applications in gene-editing applications. Additionally, further research could be done to explore the compound’s potential applications in biochemistry and physiology. Additionally, further research could be done to explore the compound’s potential interactions with other molecules, such as proteins and DNA. Finally, further research could be done to explore the compound’s potential therapeutic applications.

Synthesis Methods

5-TMDNB can be synthesized in a two-step process. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with 1-naphthol in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form the desired 5-TMDNB.

properties

IUPAC Name

5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)14-8-4-7-13-12(14)6-5-9-15(13)18/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELORGVAPRPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-1-naphthol

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